
3-bromo-4-chloro-N-methoxy-N-methylbenzamide
Overview
Description
3-bromo-4-chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol . This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl groups attached to a benzamide core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline.
Methoxylation: The aniline derivative undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: Finally, the methylated intermediate is reacted with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-chloro-N-methoxy-N-methylbenzamide is explored for its potential therapeutic properties, particularly in the development of new drugs. The compound's unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary investigations have suggested potential antimicrobial and anticancer activities, warranting further exploration into its mechanism of action and efficacy against various diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its halogenated structure allows for various substitution reactions, which can be utilized to synthesize more complex organic molecules. The ability to undergo nucleophilic substitutions makes it an essential intermediate in creating derivatives with enhanced biological or chemical properties.
Biological Studies
Research has indicated that this compound exhibits promising interactions with specific biomolecules. Studies are ongoing to assess its effectiveness against pathogens and cancer cell lines, aiming to elucidate its biological activity and therapeutic potential. The presence of functional groups like methoxy and methyl enhances its reactivity with biological targets .
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-chloroaniline: A precursor in the synthesis of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide.
N-methoxy-N-methylbenzamide: A related compound with similar structural features but lacking the bromine and chlorine substituents.
4-chloro-N-methoxy-N-methylbenzamide: A similar compound with only the chlorine substituent.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and properties. This combination of substituents allows for diverse chemical transformations and applications in various fields .
Biological Activity
3-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 203179-00-4) is an organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9BrClNO2
- Molecular Weight : 278.53 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby modulating various biochemical pathways. This interaction is crucial for its potential use in therapeutic applications .
Antiparasitic Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiparasitic effects. For instance, studies have shown that modifications in the benzamide structure can enhance potency against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structural features contribute to its efficacy in inhibiting the growth of this parasite .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit protein farnesyltransferase (PFT), an enzyme involved in post-translational modifications critical for the function of several oncogenic proteins. The IC50 values for PFT inhibition have been documented, demonstrating that certain analogs of benzamide derivatives possess potent inhibitory activity, which could be leveraged for cancer treatment .
Table 1: Biological Activity Comparison with Related Compounds
Compound | Mammalian PFT IC50 (nM) | T. cruzi Amastigote EC50 (nM) | Ratio IC50/EC50 |
---|---|---|---|
Tipifarnib | 0.7 | 6 | 0.1 |
This compound | TBD | TBD | TBD |
Compound A (analog) | 13 | 23 | 0.57 |
Compound B (analog) | 294 | 21 | 14 |
Note: TBD indicates data not yet determined or available.
Case Study: Efficacy Against T. cruzi
In a significant study, various analogs of benzamide derivatives were tested for their ability to kill T. cruzi amastigotes in mammalian host cells. The results indicated that specific substitutions on the benzamide structure could dramatically enhance potency while reducing unwanted side effects associated with PFT inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-bromo-4-chloro-N-methoxy-N-methylbenzamide?
- Methodological Answer : The synthesis of similar benzamides typically involves coupling bromo/chloro-substituted benzoyl chlorides with methoxy-methylamine derivatives under anhydrous conditions. For example, highlights the use of potassium carbonate as a base and acetonitrile as a solvent in analogous reactions . Safety protocols, such as pre-reaction hazard analysis (e.g., handling reactive acyl chlorides), are critical, as emphasized in and . Optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and purification via column chromatography.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the structure. ¹H and ¹³C NMR can resolve the methoxy and methyl groups on the amide nitrogen, while halogen (Br/Cl) substitution patterns are identifiable via coupling constants and chemical shifts. demonstrates the use of UV and mass spectrometry for complementary analysis of benzamide derivatives . For crystallographic validation, single-crystal X-ray diffraction (as in and ) provides bond-length and torsional angle data, critical for confirming stereoelectronic effects .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer : The trifluoromethyl and halogen substituents (Br/Cl) increase hydrophobicity, necessitating solvents like DMSO or dichloromethane for dissolution. Stability studies (e.g., TGA/DSC in ) can assess thermal decomposition risks . notes that storage under inert atmospheres (N₂/Ar) and desiccated conditions minimizes hydrolysis of the methoxy-methylamide group .
Advanced Research Questions
Table 1. Key Physicochemical Properties
Property | Value/Method | Reference |
---|---|---|
Molecular Weight | 312.08 g/mol (calculated via PubChem) | |
Melting Point | Not reported; DSC recommended | |
LogP (Lipophilicity) | Predicted ~3.2 (ACD/Labs Percepta) |
Table 2. Common Synthetic Byproducts and Mitigation
Byproduct | Cause | Mitigation Strategy |
---|---|---|
Dehalogenated derivatives | HERON reaction under heating | Lower reaction temperature |
Hydrolysis products | Moisture exposure | Anhydrous conditions |
Properties
IUPAC Name |
3-bromo-4-chloro-N-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFKTNTUFYIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Cl)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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